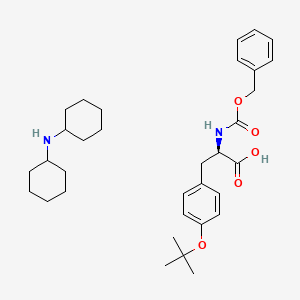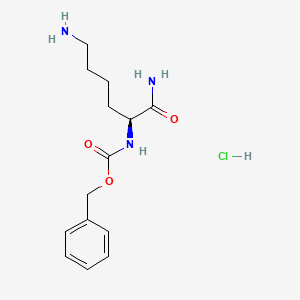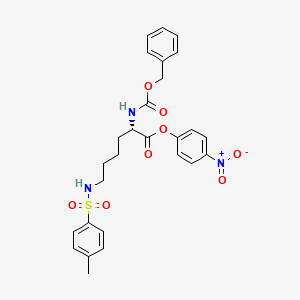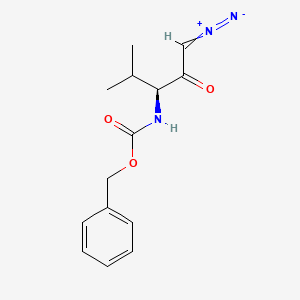![molecular formula C21H26N4O7S · C12H23N B612920 (2S)-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;N-cyclohexylcyclohexanamine CAS No. 58810-11-0](/img/structure/B612920.png)
(2S)-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;N-cyclohexylcyclohexanamine
Übersicht
Beschreibung
(2S)-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;N-cyclohexylcyclohexanamine: is a synthetic peptide derivative commonly used in biochemical research. It is a substrate for various proteases, particularly cathepsin B, a lysosomal cysteine protease involved in intracellular protein degradation. This compound is valuable for studying enzyme kinetics and protease activity in various biological contexts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;N-cyclohexylcyclohexanamine involves the protection of the arginine side chain and the coupling of the protected arginine to a suitable resin. The synthesis typically follows these steps:
Protection of Arginine: The guanidino group of arginine is protected using a suitable protecting group such as 4-methoxybenzenesulfonyl (Mbs).
Coupling to Resin: The protected arginine is coupled to a resin using standard peptide coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection and Cleavage: The protecting groups are removed, and the peptide is cleaved from the resin using a suitable cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: (2S)-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;N-cyclohexylcyclohexanamine undergoes hydrolysis in the presence of proteases like cathepsin B, resulting in the cleavage of the peptide bond.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfur-containing Mbs group.
Substitution: Substitution reactions can occur at the arginine side chain, particularly involving the guanidino group.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using cathepsin B at an optimal pH of 6.0.
Oxidation: Oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents like dithiothreitol (DTT) can be employed.
Major Products:
Hydrolysis: Cleavage products include smaller peptide fragments and free amino acids.
Oxidation and Reduction: Oxidized or reduced forms of the peptide.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Enzyme Kinetics: (2S)-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;N-cyclohexylcyclohexanamine is used to study the kinetics of proteases like cathepsin B, providing insights into enzyme activity and specificity.
Biology:
Cell Biology: The compound is used to investigate the role of proteases in cellular processes, including protein degradation and signal transduction.
Medicine:
Disease Research: this compound is employed in research on diseases involving protease dysregulation, such as cancer and neurodegenerative disorders.
Industry:
Drug Development: The compound is used in the development of protease inhibitors and other therapeutic agents.
Wirkmechanismus
Mechanism: (2S)-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;N-cyclohexylcyclohexanamine acts as a substrate for proteases like cathepsin B. The enzyme cleaves the peptide bond, releasing the Mbs group and generating a measurable signal. This allows researchers to quantify enzyme activity and study the enzyme’s role in various biological processes.
Molecular Targets and Pathways:
Target: Cathepsin B and other proteases.
Pathways: Involved in protein degradation, signal transduction, and cellular homeostasis.
Vergleich Mit ähnlichen Verbindungen
Z-Arg-Arg-AMC: Another substrate for cathepsin B, used for similar applications but with different fluorescent properties.
Z-Phe-Arg-AMC: A substrate for various proteases, including cathepsin B, with different specificity and applications.
Uniqueness: (2S)-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;N-cyclohexylcyclohexanamine is unique due to its specific protecting group (Mbs) and its suitability for studying cathepsin B activity over a broad pH range. This makes it particularly valuable for research involving protease activity in different cellular environments.
Eigenschaften
IUPAC Name |
(2S)-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;N-cyclohexylcyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O7S.C12H23N/c1-31-16-9-11-17(12-10-16)33(29,30)25-20(22)23-13-5-8-18(19(26)27)24-21(28)32-14-15-6-3-2-4-7-15;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3,(H,24,28)(H,26,27)(H3,22,23,25);11-13H,1-10H2/t18-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFJUFKMGZAOPA-FERBBOLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)N.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2)N.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H49N5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718550 | |
| Record name | (E)-N~5~-{Amino[(4-methoxybenzene-1-sulfonyl)amino]methylidene}-N~2~-[(benzyloxy)carbonyl]-L-ornithine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
659.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58810-11-0 | |
| Record name | L-Ornithine, N5-[imino[[(4-methoxyphenyl)sulfonyl]amino]methyl]-N2-[(phenylmethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58810-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-N~5~-{Amino[(4-methoxybenzene-1-sulfonyl)amino]methylidene}-N~2~-[(benzyloxy)carbonyl]-L-ornithine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2S,3R)-3-hydroxy-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid](/img/structure/B612848.png)
![(2S,3S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B612849.png)
![N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B612851.png)






